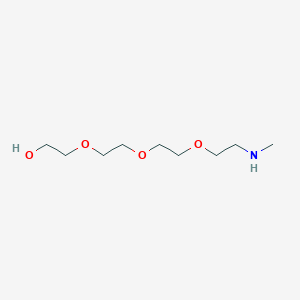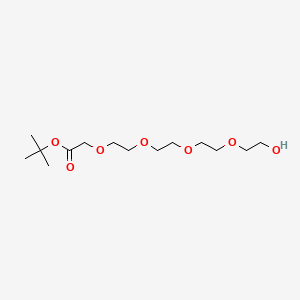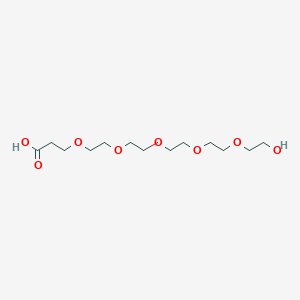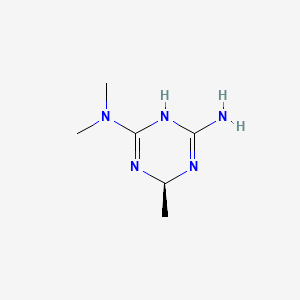
Imeglimin
Overview
Description
Imeglimin is a novel molecule currently under development for the treatment of type 2 diabetes mellitus . It is the first agent of the ‘glimin’ class of glucose-lowering medication . It has a unique mechanism of action that targets the three main pathophysiological components of type 2 diabetes: impaired glucose uptake by muscle tissue, excess hepatic gluconeogenesis, and increased β-cell apoptosis .
Synthesis Analysis
Imeglimin is a tetrahydrotriazine compound . Its chemical name is (6R)- (+)-4-dimethylamino-2- imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride . It primarily acts on the mitochondria of aerobic cells, where it alters oxidative phosphorylation .
Chemical Reactions Analysis
Imeglimin is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . Clinical drug-drug interaction studies confirmed the absence of relevant clinical interaction with substrates or inhibitors of these transporters .
Physical And Chemical Properties Analysis
Imeglimin is a small cationic drug . It has a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) . Imeglimin absorption decreases when dose increases due to the saturation of the active uptake transport .
Scientific Research Applications
Glucose-Lowering Effects
Imeglimin is a novel oral hypoglycemic agent with a unique mechanism of action that targets mitochondrial bioenergetics . It enhances glucose-stimulated insulin secretion and inhibits the apoptosis of β-cells in the pancreas by maintaining the function and structure of mitochondria and the endoplasmic reticulum in β-cells . This leads to improved glucose metabolism in patients with type 2 diabetes .
Reduction of Reactive Oxygen Species
Imeglimin reduces the production of reactive oxygen species (ROS) that are harmful to the human body . By reducing ROS, Imeglimin can potentially mitigate oxidative stress-related damage in cells .
Improvement of Mitochondrial Function
Imeglimin improves the function of mitochondria, which are crucial for cellular energy production . This could have implications for a variety of diseases where mitochondrial dysfunction is a factor .
Improvement of Endoplasmic Reticulum Function
The endoplasmic reticulum (ER) plays a key role in the synthesis, folding, modification, and transport of proteins. Imeglimin improves the function of the ER, which could potentially enhance protein synthesis and folding .
Inhibition of Hepatic Glucose Production
Imeglimin inhibits hepatic glucose production, which can help regulate blood glucose levels . This is particularly beneficial for individuals with type 2 diabetes, where regulation of blood glucose is often impaired .
Amelioration of Insulin Sensitivity
Imeglimin ameliorates insulin sensitivity, which can help improve the body’s response to insulin . This is crucial for the regulation of blood glucose levels and can be particularly beneficial for individuals with type 2 diabetes .
Anti-Inflammatory Effects
Imeglimin exhibits novel anti-inflammatory effects on high-glucose-stimulated mouse microglia through ULK1-Mediated Suppression of the TXNIP–NLRP3 Axis . This suggests that Imeglimin could potentially be used to treat neuroinflammation, which is implicated in a variety of neurological disorders .
Improvement of Vascular Dysfunction
Clinical trials into the effects of Imeglimin exhibited a good hypoglycemic efficacy and safety profile in type 2 diabetic patients. Interestingly, Imeglimin improved vascular dysfunction in patients with type 2 diabetes . This suggests that Imeglimin could potentially be used to treat vascular complications associated with diabetes .
Mechanism of Action
Target of Action
Imeglimin, a novel oral hypoglycemic agent, primarily targets the mitochondria in various organ systems affected by type 2 diabetes . It acts on the pancreas, liver, and skeletal muscle , thereby improving glycemic control . The compound’s primary targets play a crucial role in the pathophysiology of type 2 diabetes .
Mode of Action
Imeglimin works by multiple mechanisms of action. It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in the improvement of mitochondrial function . It also amplifies glucose-stimulated insulin secretion . Furthermore, it improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .
Biochemical Pathways
Imeglimin affects several biochemical pathways. It enhances mitochondrial bioenergetics, which leads to the amelioration of insulin resistance and enhancement of β-cell function . It has been found to enhance substrate flux towards complex II, inhibit complex I, restore complex III activity, and promote fatty acid oxidation . These changes favor a mechanism potentially promoting increased fatty acid oxidation, leading to the decrease in hepatic lipid accumulation .
Pharmacokinetics
Imeglimin is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . It has a half-life ranging from 9.03 to 20.2 hours . Imeglimin is excreted unchanged in urine, indicating a low extent of metabolism . It is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of organic cation transporter (OCT) 1, OCT2, and MATE1 . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on imeglimin renal clearance .
Result of Action
Imeglimin has several molecular and cellular effects. It mitigates the accumulation of dysfunctional mitochondria through mitophagy in diabetic mice, which may contribute to preserving β-cell function and effective glycemic control in type 2 diabetes . It also prevents endothelial cell death in human cells by inhibiting the opening of the mitochondrial permeability transition pore without inhibiting mitochondrial respiration .
Action Environment
The action of Imeglimin can be influenced by various environmental factors. For instance, its absorption decreases when the dose increases, likely due to the saturation of the active uptake transport . Furthermore, its pharmacokinetics was shown to be insensitive to ethnicity and food intake . Renal function impacts imeglimin renal clearance, indicating that dosage adjustment is required in moderately and severely renally impaired patients .
Future Directions
Imeglimin shows true promise to provide a novel mechanism for T2DM treatment, with potential application in a larger, more comprehensive patient population . Its observed efficacy was comparable to currently available agents metformin and sitagliptin and was increased when given in combination with either agent .
properties
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICWFZTBXUVIG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228237 | |
| Record name | Imeglimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imeglimin | |
CAS RN |
775351-65-0 | |
| Record name | Imeglimin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imeglimin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imeglimin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imeglimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMEGLIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



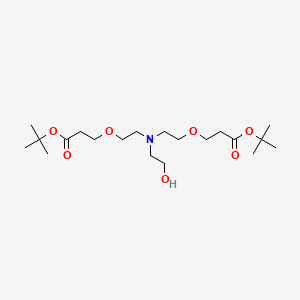

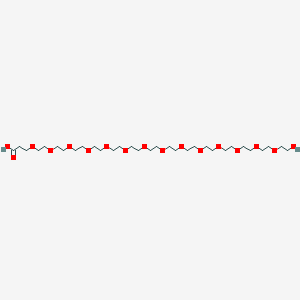
![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)
